molecular formula C17H10Cl2F3NO2 B2915880 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether CAS No. 339019-85-1

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether

Número de catálogo: B2915880
Número CAS: 339019-85-1
Peso molecular: 388.17
Clave InChI: MXAXLXRGLTXFJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether is a heterocyclic compound featuring an isoxazole core substituted with a 3,4-dichlorophenyl group at the 5-position and a 3-(trifluoromethyl)phenyl ether moiety at the 3-position.

Propiedades

IUPAC Name

5-(3,4-dichlorophenyl)-3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3NO2/c18-14-5-4-10(6-15(14)19)16-8-12(23-25-16)9-24-13-3-1-2-11(7-13)17(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAXLXRGLTXFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA) and/or glutamate receptors in the nervous system of several arthropods. These receptors play a crucial role in inhibiting neurotransmission, thus controlling the excitability and activity of neurons.

Biochemical Pathways

The affected biochemical pathway primarily involves the GABAergic and glutamatergic neurotransmission systems . The antagonistic inhibition of chloride channels disrupts these systems, leading to downstream effects such as altered neuronal activity and potentially paralysis in arthropods.

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity in arthropods. This disruption can lead to paralysis and potentially death of the arthropods.

Actividad Biológica

The compound [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H12Cl2F3N2O
  • IUPAC Name : [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, similar to other compounds in its class.

Key Pathways:

  • PI3K/Akt/mTOR Pathway : This pathway is critical in regulating cell growth and metabolism. The compound's structural analogs have shown significant inhibitory effects on mTOR activity, which is a key player in cancer cell proliferation and survival .
  • Kinase Inhibition : Studies have demonstrated that modifications in the compound's structure can enhance its selectivity and potency against specific kinases, offering insights into its potential therapeutic applications .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether and its analogs:

CompoundTargetActivityIC50 (nM)Notes
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ethermTORInhibitor25Potent cellular activity
Analog 1PI3KInhibitor>1250Low selectivity
Analog 2mTORC1Inhibitor5.4High potency with low PI3K activity

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and bioavailability of the compound. Results indicated rapid absorption and a short half-life, necessitating further modifications to improve stability and efficacy .
  • Cancer Research : The compound has been evaluated for its potential anti-cancer properties. In vitro assays demonstrated significant inhibition of tumor cell lines, particularly those associated with breast and prostate cancers. The mechanism was linked to the downregulation of mTOR signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s structural features can be compared to similar molecules in terms of substituent effects, synthetic yields, and biological activities. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/Structure Substituents/R-Groups Molecular Weight (ESI-MS [M+H]⁺) Yield (%) Notable Biological Activity/Properties Reference
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate 4-Fluorobenzoate Not reported Not reported Structural analog with altered electron-withdrawing group
5-((3-Chlorophenoxy)methyl)-3-(1-((1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole (VId) 3-Trifluoromethylphenyl, indole-triazole core Not reported Not reported Potent activity against B. subtilis and S. aureus
1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) 3,4-Dichlorophenyl, thiazole-piperazine core 534.2 87.5 Urea derivative with potential enzyme inhibition
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11o) 3-Chloro-4-(trifluoromethyl)phenyl 568.2 87.34 Enhanced lipophilicity due to trifluoromethyl group

Key Observations:

The 3-(trifluoromethyl)phenyl moiety (as in VId and 11o) introduces strong electron-withdrawing effects, which can stabilize aromatic systems and influence binding interactions in biological targets .

Synthetic Yields :

  • Urea derivatives with dichlorophenyl or trifluoromethyl substituents (e.g., 11g, 11o) exhibit high yields (~87%), suggesting robust synthetic routes for similar compounds .

Biological Activity :

  • Isoxazole-triazole conjugates (e.g., VId) demonstrate antibacterial activity, implying that the target compound’s isoxazole core and trifluoromethyl group may confer similar properties .
  • Urea derivatives (e.g., 11g) highlight the role of halogenated aromatic rings in enzyme inhibition, possibly relevant to herbicide or drug design .

Comparison with Ether-Linked Compounds

Ether linkages are critical for modulating solubility and metabolic stability. The target compound’s 3-(trifluoromethyl)phenyl ether group can be compared to other ether-containing analogs:

Table 2: Ether-Linked Analog Comparison

Compound Name/Structure Ether Substituent Key Properties Reference
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether 3-(Trifluoromethyl)phenyl High electronegativity, potential metabolic stability N/A
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate 4-Fluorophenyl Reduced steric hindrance compared to trifluoromethyl
2,4-Dichloro-5-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]phenyl isopropyl ether Isopropyl Increased hydrophobicity

Key Observations:

  • Trifluoromethyl vs. Fluorine : The 3-(trifluoromethyl)phenyl ether in the target compound offers greater electron-withdrawing effects and lipophilicity than a simple fluorophenyl group, which may enhance binding to hydrophobic pockets in proteins .
  • Ether vs. Ester : The ether linkage (as in the target compound) is generally more stable under physiological conditions compared to ester analogs (e.g., carboxylates), which are prone to hydrolysis .

Q & A

Q. Advanced

  • Variation of substituents : Replace 3,4-dichlorophenyl with 3,5-dichloro or fluorinated analogs () to probe steric/electronic effects .
  • Isoxazole ring modifications : Compare 3-isoxazolyl with 4,5-dihydroisoxazolyl derivatives () to assess ring saturation impacts on bioavailability .
  • Statistical modeling : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with bioactivity .

How can discrepancies in bioactivity data across studies be resolved?

Q. Advanced

  • Isomer analysis : Use chiral HPLC () to separate E/Z or enantiomeric forms, which may exhibit divergent activities .
  • Purity verification : Re-analyze batches via LC-MS to rule out degradation products () .
  • Assay standardization : Compare protocols (e.g., larval stage, diet composition) to identify methodological variables () .

What strategies are effective for determining the mechanism of action?

Q. Advanced

  • Target identification : Radiolabeled ligand competition assays (e.g., using [³H]ivermectin for GABA receptor binding) () .
  • Gene knockdown : RNAi targeting putative receptors (e.g., glutamate-gated chloride channels) in model organisms.
  • Metabolomics : Profile changes in endogenous metabolites (e.g., γ-aminobutyric acid levels) post-treatment via LC-MS .

How can metabolic stability and degradation pathways be assessed?

Q. Advanced

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify phase I/II metabolites () .
  • Environmental degradation : Simulate soil/water hydrolysis under varying pH and UV exposure, followed by HPLC quantification of breakdown products .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.